
Benzamide, N-(2,2-dimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2,2-dimethylpropyl)-: is an organic compound with the molecular formula C13H19NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2,2-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives involves the direct condensation of benzoic acids and amines.
Industrial Production Methods: Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines. These methods are optimized for large-scale production and may use various catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of benzamide derivatives can lead to the formation of amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for benzamide derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Lewis acids, such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also studied for their potential as catalysts in organic reactions.
Biology: In biological research, benzamide derivatives are investigated for their potential as enzyme inhibitors. They are particularly of interest in the study of proteases and other enzymes.
Medicine: Benzamide derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, resins, and other materials. They are also utilized as stabilizers and additives in various chemical processes .
Wirkmechanismus
The mechanism of action of benzamide, N-(2,2-dimethylpropyl)-, involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A derivative where the amide nitrogen is substituted with a methyl group.
N-ethylbenzamide: A derivative where the amide nitrogen is substituted with an ethyl group.
Uniqueness: Benzamide, N-(2,2-dimethylpropyl)-, is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
54449-47-7 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)benzamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)9-13-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
LOUHMPDGWQWGJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


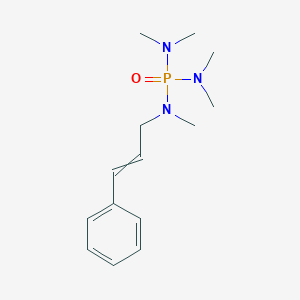
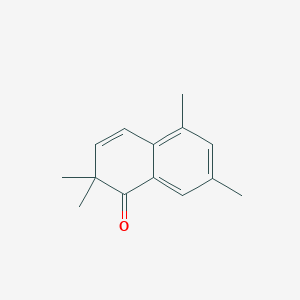
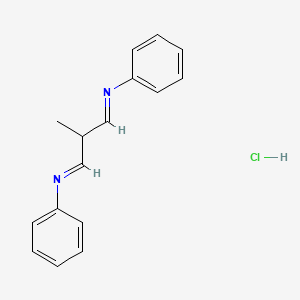
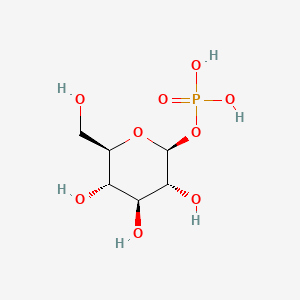
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
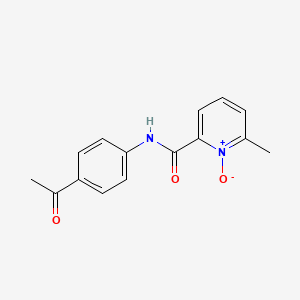
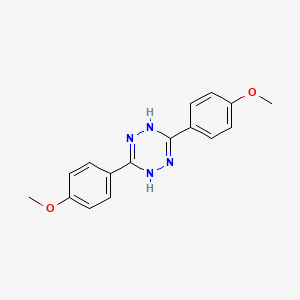





![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)

